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molecular formula C12H15FO3 B8285604 2-(4-Fluoro-benzyloxy)-propionic acid ethyl ester

2-(4-Fluoro-benzyloxy)-propionic acid ethyl ester

Cat. No. B8285604
M. Wt: 226.24 g/mol
InChI Key: DPYOEWDOYNBLLH-UHFFFAOYSA-N
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Patent
US07935703B2

Procedure details

To a round bottom flask equipped with stir bar was added 2-(4-fluoro-benzyloxy)-propionic acid ethyl ester (0.380 g, 1.68 mmol), dioxane (6 mL) and 1N aqueous sodium hydroxide (1.76 mL, 1.76 mmol). The resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo. The isolated residue was treated with 2N aqueous hydrochloric acid (10 mL) then extracted with dichloromethane (4×20 mL). The combined organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to isolate desired product as clear oil (328 mg, 99%). Isolated material was used as such in the next step. 1 NMR (300 MHz, CDCl3): δ 11.5 (br, 1H), 7.35 (m, 2H), 7.03 (m, 2H), 4.65 (d, 1H), 4.48 (d, 1H), 4.10 (q, 1H), 1.50 (d, 3H)
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH:5]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)[CH3:6])C.[OH-].[Na+]>O1CCOCC1>[F:15][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][O:7][CH:5]([CH3:6])[C:4]([OH:16])=[O:3])=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C)OC(C(C)OCC1=CC=C(C=C1)F)=O
Name
Quantity
1.76 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The isolated residue was treated with 2N aqueous hydrochloric acid (10 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted with dichloromethane (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC(C(=O)O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 328 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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